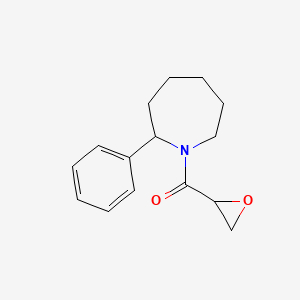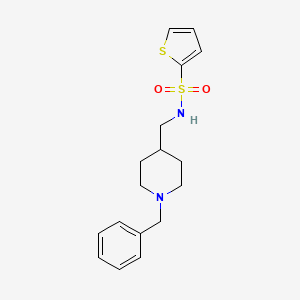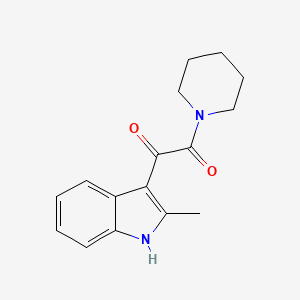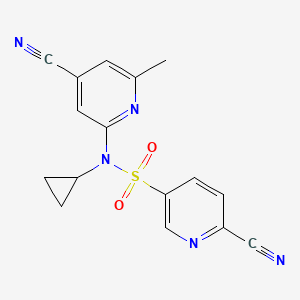
1-(3,5-Dimethoxyphenyl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3,5-Dimethoxyphenyl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)urea, also known as PTU, is a synthetic compound that has been widely studied for its potential therapeutic applications. PTU belongs to the class of compounds known as ureas, which are widely used in medicinal chemistry due to their ability to interact with various biological targets.
Scientific Research Applications
Synthesis and Chemical Properties
Versatile Intermediates for Heterocyclic Compounds : Compounds similar to the queried chemical have been used as versatile intermediates in the synthesis of a wide variety of heterocyclic compounds, such as quino[1,2-c]quinazolines. These syntheses involve reactions with various reagents like triethyl orthoformate and urea, indicating the compound's potential utility in creating novel chemical entities (Phillips & Castle, 1980).
Optically Pure Compounds for Asymmetric Synthesis : Similar structures have been prepared in optically pure form, serving as key intermediates in asymmetric synthesis processes. This highlights their significance in producing chiral molecules with potential therapeutic applications (O'reilly, Derwin, & Lin, 1990).
Biological Activity and Therapeutic Potential
AMPA Receptor Antagonists : Related compounds have demonstrated activity as non-competitive AMPA receptor antagonists in animal models, suggesting potential roles in modulating neurological conditions and seizure disorders (Citraro et al., 2006).
DNA-Binding Properties : Certain derivatives have shown significant DNA interaction, indicating potential applications in cancer therapy or as tools in molecular biology research (Garofalo et al., 2010).
TRPM8 Channel Receptor Antagonists : Tetrahydroisoquinoline derivatives containing urea functions have been identified as selective antagonists of the TRPM8 channel receptor, with implications in prostate cancer treatment (De Petrocellis et al., 2016).
properties
IUPAC Name |
1-(3,5-dimethoxyphenyl)-3-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4/c1-4-20(25)24-9-5-6-14-7-8-15(12-19(14)24)22-21(26)23-16-10-17(27-2)13-18(11-16)28-3/h7-8,10-13H,4-6,9H2,1-3H3,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNBOINYBXQLDQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NC3=CC(=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 3-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-ylsulfonyl)thiophene-2-carboxylate](/img/structure/B2511704.png)



![6-Methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B2511710.png)
![N-(Cyanomethyl)-2-[1-(3,4-dichlorophenyl)ethylsulfanyl]acetamide](/img/structure/B2511713.png)
![N-(2-chlorophenyl)-1-(2,5-dimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide](/img/structure/B2511715.png)



![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2511721.png)


